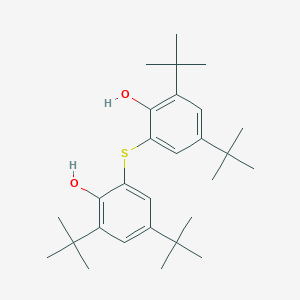
4,46,6-di-tert-butyl-2,2-thiobisphenol
Descripción general
Descripción
4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol is a synthetic organic compound with the molecular formula C28H42O2S and a molecular weight of 442.7 g/mol . It is characterized by the presence of two phenolic groups connected by a sulfur atom, with tert-butyl groups at the 4 and 6 positions on each phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol can be synthesized through the reaction of 2,4-di-tert-butylphenol with sulfur dichloride (SCl2) under controlled conditions . The reaction typically involves the following steps:
- Dissolving 2,4-di-tert-butylphenol in an appropriate solvent such as acetonitrile.
- Adding sulfur dichloride dropwise to the solution while maintaining the temperature between 0-5°C.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of 4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as distillation and chromatography to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol undergoes various chemical reactions, including:
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Aplicaciones Científicas De Investigación
4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The antioxidant activity of 4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol is primarily due to its ability to donate hydrogen atoms from the phenolic groups to neutralize free radicals. This process involves the formation of phenoxyl radicals, which are stabilized by the electron-donating effects of the tert-butyl groups . The sulfur atom in the molecule also plays a role in enhancing the stability of the phenoxyl radicals, thereby increasing the overall antioxidant efficacy .
Comparación Con Compuestos Similares
Similar Compounds
2,6-di-tert-butyl-4-methylphenol (BHT): Another widely used antioxidant with similar structural features but lacks the sulfur atom.
2,2’-thiobis(4,6-di-tert-butylphenol): A compound with a similar structure but different substitution pattern on the phenol rings.
Uniqueness
4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol is unique due to the presence of both sulfur and tert-butyl groups, which contribute to its high antioxidant activity and stability. The sulfur atom enhances the stabilization of phenoxyl radicals, making it more effective than similar compounds without sulfur .
Propiedades
IUPAC Name |
2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)sulfanylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2S/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJHKVLUGKEZJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















